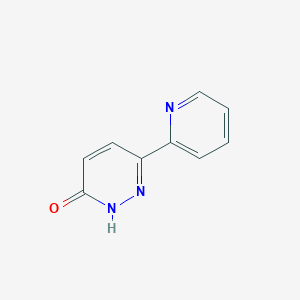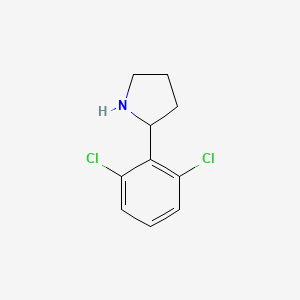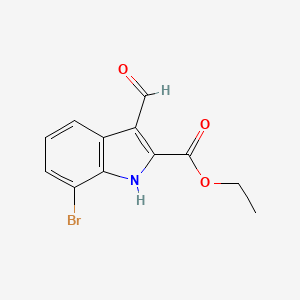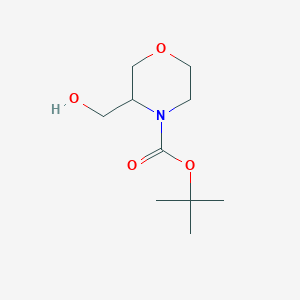
3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苄基乙酸酯
描述
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a boronic acid derivative bonded to a benzyl acetate group. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with benzyl chloride in the presence of a base such as triethylamine.
Acetylation Reaction: The resulting boronic acid derivative is then acetylated using acetic anhydride to form the benzyl acetate derivative.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process where the reagents are added sequentially under controlled conditions.
Continuous Flow Process: For industrial-scale production, a continuous flow process can be employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boronic ester to boronic acid.
Substitution: Substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the benzyl group.
Reduction Products: Boronic acid derivatives.
Substitution Products: Different benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls and other complex organic compounds.
Biology: In biological research, the compound is used as a probe to study enzyme activities and binding interactions. It can be used to label biomolecules and track their behavior in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its boronic acid moiety can interact with various biological targets, making it useful in drug design.
Industry: In materials science, the compound is used in the development of new materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance.
作用机制
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester forms a complex with a palladium catalyst, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acid derivatives are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling . This can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of boronic acid derivatives can be influenced by their susceptibility to hydrolysis, especially at physiological ph .
Result of Action
The ability of boronic acid derivatives to form reversible covalent bonds with biological targets suggests that they could potentially modulate the activity of these targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate” can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acid derivatives, which can affect their stability and reactivity, is known to be strongly influenced by pH . Therefore, changes in environmental pH could potentially affect the action and efficacy of this compound.
生化分析
Biochemical Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in borylation reactions, where it acts as a boron source. It interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-boron bonds. These interactions are crucial for the synthesis of complex organic molecules and have applications in drug development and material science .
Cellular Effects
The effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes within cells, impacting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The boron atom in its structure allows it to form stable complexes with various biomolecules, influencing their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate can change over time. The stability and degradation of this compound are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses over time .
Dosage Effects in Animal Models
The effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, it can become toxic, leading to adverse effects such as tissue damage or organ dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger biomolecules. For example, it can be metabolized by enzymes involved in the synthesis of boron-containing compounds, leading to the production of various metabolites. These interactions can affect metabolic fluxes and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, it may accumulate in certain organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it performs its functions. For example, it may be localized to the mitochondria, where it influences energy metabolism, or to the nucleus, where it affects gene expression. These localization patterns are crucial for understanding its role in cellular processes .
相似化合物的比较
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is similar in structure but has a pyridine ring instead of a benzyl group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a benzyl group.
Uniqueness:
Functional Group Variability: The presence of the benzyl acetate group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate provides unique reactivity compared to other boronic esters.
Applications: Its specific applications in drug design and materials science set it apart from similar compounds.
属性
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-11(17)18-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUHPTQLRDLBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408406 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562098-07-1 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)





![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)
![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)


